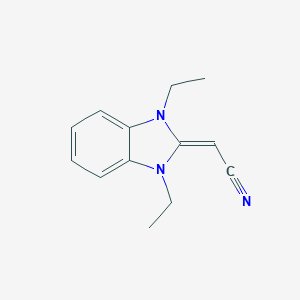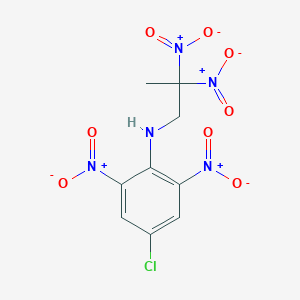
(1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile, also known as DEAB, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
作用機序
(1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile inhibits ALDH by binding covalently to the active site of the enzyme, thereby preventing the oxidation of RA to its active form. This results in a decrease in RA signaling and subsequent developmental abnormalities.
Biochemical and physiological effects:
This compound has been shown to cause a range of developmental abnormalities in various animal models, including craniofacial defects, limb malformations, and neural tube defects. It has also been shown to inhibit the growth and differentiation of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of (1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile is its potency and specificity as an ALDH inhibitor. It has been shown to be effective in inhibiting ALDH activity at low concentrations, making it a useful tool for studying the role of RA signaling in various biological processes. However, this compound also has some limitations, including its potential toxicity and non-specific effects on other enzymes and signaling pathways.
将来の方向性
There are several future directions for research on (1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile. One area of interest is the potential use of this compound as a therapeutic agent for cancer, as it has been shown to inhibit the growth and differentiation of cancer cells. Another area of interest is the role of RA signaling in stem cell differentiation and tissue regeneration, and the potential use of this compound in these processes. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential effects on other signaling pathways and enzymes.
合成法
(1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile can be synthesized using a simple and efficient method that involves the reaction of 2-ethylbenzimidazole with acetonitrile in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
(1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile has been widely used in scientific research, particularly in the field of developmental biology. It is a potent inhibitor of aldehyde dehydrogenase (ALDH), which is an enzyme that plays a crucial role in the metabolism of retinoic acid (RA), a signaling molecule that regulates various developmental processes. This compound has been used to study the role of RA signaling in embryonic development, stem cell differentiation, and cancer.
特性
分子式 |
C13H15N3 |
|---|---|
分子量 |
213.28 g/mol |
IUPAC名 |
2-(1,3-diethylbenzimidazol-2-ylidene)acetonitrile |
InChI |
InChI=1S/C13H15N3/c1-3-15-11-7-5-6-8-12(11)16(4-2)13(15)9-10-14/h5-9H,3-4H2,1-2H3 |
InChIキー |
MGQVTSOWLAODES-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N(C1=CC#N)CC |
正規SMILES |
CCN1C2=CC=CC=C2N(C1=CC#N)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B274120.png)
![N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B274122.png)
![3,4-Dinitro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B274124.png)
![N'-[4-(dimethylamino)benzylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B274126.png)

![N-{4-[(2-benzylidenehydrazino)carbonyl]phenyl}benzamide](/img/structure/B274129.png)




![(4Z)-4-[(4-chlorophenyl)hydrazinylidene]-3-methyl-5-oxopyrazole-1-carbothioamide](/img/structure/B274148.png)

![4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B274150.png)
![5-methyl-2-phenyl-4-[(2E)-2-(5-phenylpyrazol-3-ylidene)hydrazinyl]-4H-pyrazol-3-one](/img/structure/B274151.png)